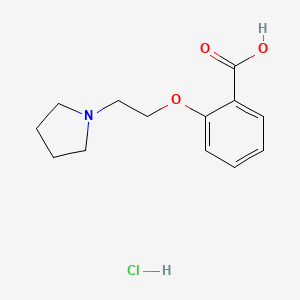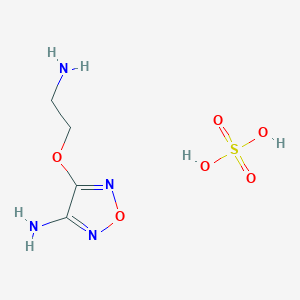
2-(2-methyl-1H-indol-1-yl)ethanamine sulfate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine involves a reaction with tetra (n-butyl)ammonium hydrogensulfate and sodium hydroxide in toluene . The mixture is heated up to reflux and stirred for 17 hours under an inert atmosphere . After cooling down to room temperature, the mixture is filtered, and the residue is purified by flash chromatography .Molecular Structure Analysis
The molecular structure of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate consists of a 2-methylindole group attached to an ethanamine group . The sulfate ion is associated with the molecule, likely through ionic interactions.Applications De Recherche Scientifique
2MIS has a wide range of applications in scientific research. It has been used in the synthesis of organic molecules, such as indoles, and as a reagent in biochemical and physiological experiments. It has also been used in the synthesis of compounds such as 2-methyl-1H-indol-1-yl acetate, 2-methyl-1H-indol-1-yl propionate, and 2-methyl-1H-indol-1-yl butyrate. Additionally, it has been used in the synthesis of indole-3-carboxylic acid derivatives, which have been used in the development of new pharmaceuticals.
Mécanisme D'action
2MIS acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an important enzyme in the metabolism of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, 2MIS can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
2MIS has been shown to have beneficial effects on the brain. It has been shown to increase levels of dopamine and serotonin, which can lead to improved mood and behavior. Additionally, it has been shown to reduce levels of the stress hormone cortisol, which can lead to improved cognitive performance and reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2MIS in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is soluble in water, making it easy to use in a variety of experiments. One of the limitations of using 2MIS in lab experiments is that it is not very stable and can degrade over time.
Orientations Futures
There are a number of potential future directions for 2MIS research. One potential direction is to further explore its mechanism of action and its potential effects on behavior and mood. Additionally, further research could be conducted to explore its potential applications in the synthesis of organic molecules and pharmaceuticals. Additionally, research could be conducted to explore its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Finally, further research could be conducted to explore its potential use in the development of new drugs or drug delivery systems.
Propriétés
IUPAC Name |
2-(2-methylindol-1-yl)ethanamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.H2O4S/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;1-5(2,3)4/h2-5,8H,6-7,12H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAFSZUYYYKXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline](/img/structure/B1389471.png)
![N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389472.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389473.png)
![N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine](/img/structure/B1389476.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389477.png)
![N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1389478.png)


![C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride](/img/structure/B1389482.png)

![N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline](/img/structure/B1389485.png)
![2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389486.png)